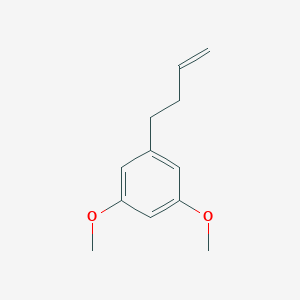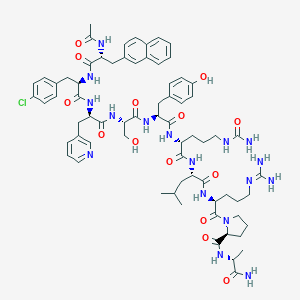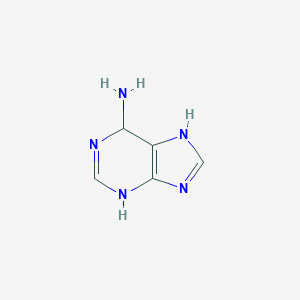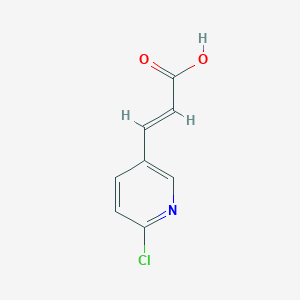
(E)-3-(6-Chloropyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6-Chloropyridin-3-yl)acrylic acid is an organic compound characterized by the presence of a chlorinated pyridine ring attached to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Chloropyridin-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and malonic acid.
Knoevenagel Condensation: The 6-chloropyridine-3-carbaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (E)-3-(6-Chloropyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
科学的研究の応用
(E)-3-(6-Chloropyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents with antimicrobial or anticancer properties.
Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (E)-3-(6-Chloropyridin-3-yl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research and validation through experimental studies.
類似化合物との比較
2-Chloropyridine: Another chlorinated pyridine derivative with different reactivity and applications.
3-Chloropyridine: Similar to (E)-3-(6-Chloropyridin-3-yl)acrylic acid but lacks the acrylic acid moiety.
4-Chloropyridine: Another isomer with distinct chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a chlorinated pyridine ring and an acrylic acid moiety
特性
IUPAC Name |
(E)-3-(6-chloropyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCOZQLIBKEIAJ-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
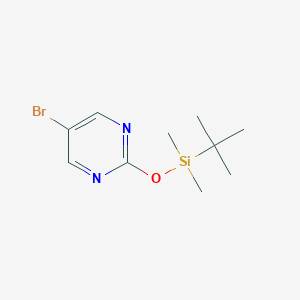
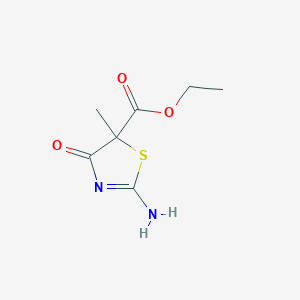
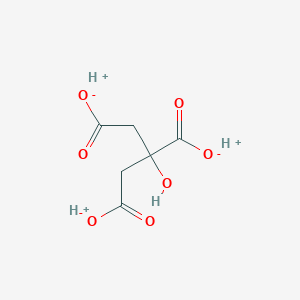

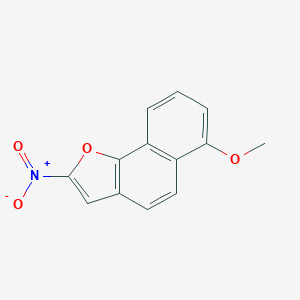
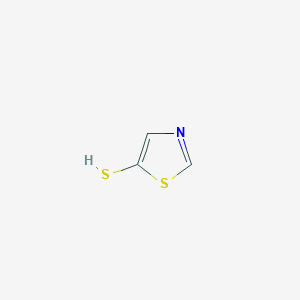
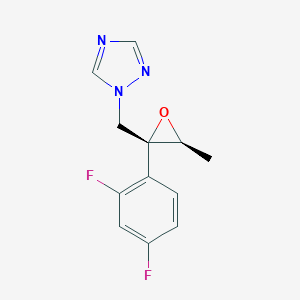
![3,3-Bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,5,6,7-tetrabromo-2-benzofuran-1-one](/img/structure/B55099.png)
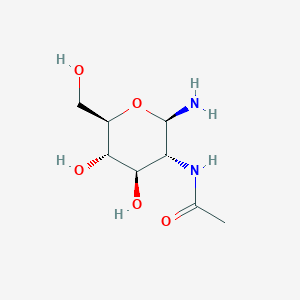
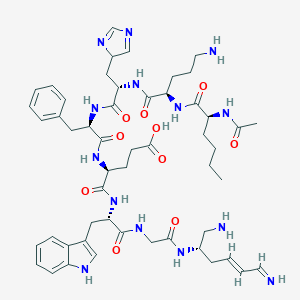
![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
